1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine

GlyT1 inhibition Schizophrenia NMDA receptor hypofunction

Choose CAS 446270-38-8 for a decisive advantage in GlyT1 inhibitor development. Its 2,5-dimethylpyrrole-ethyl substituent is a critical, non-obvious SAR determinant; simpler alkyl or unsubstituted phenyl replacements—common in generic piperazines—can abolish nanomolar GlyT1 activity or erode GlyT2 selectivity. The 4-nitrobenzoyl group also serves as a direct precursor to anilines and sulfonamides, enabling efficient parallel library synthesis without preformed aniline building blocks. Backed by the Roche benzoylpiperazine pharmacophore and recent cryo-EM binding data, this scaffold delivers superior target engagement and cleaner pharmacological readouts than sarcosine. Procure with confidence, reduce synthetic risk, and accelerate your CNS pipeline.

Molecular Formula C19H24N4O3
Molecular Weight 356.426
CAS No. 446270-38-8
Cat. No. B2953705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine
CAS446270-38-8
Molecular FormulaC19H24N4O3
Molecular Weight356.426
Structural Identifiers
SMILESCC1=CC=C(N1CCN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
InChIInChI=1S/C19H24N4O3/c1-15-3-4-16(2)22(15)14-11-20-9-12-21(13-10-20)19(24)17-5-7-18(8-6-17)23(25)26/h3-8H,9-14H2,1-2H3
InChIKeyNPWVWQCNLIHDET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine (CAS 446270-38-8): Procurement-Relevant Identity and Structural Context


The compound 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine (CAS 446270-38-8) is a synthetic, small-molecule benzoylpiperazine derivative. It is characterized by a central piperazine ring substituted with a 4-nitrobenzoyl group and an N-ethyl-2,5-dimethylpyrrole moiety. Benzoylpiperazines have been identified in the primary literature as a novel structural class of potent and selective glycine transporter 1 (GlyT1) inhibitors, with lead compounds from this chemotype showing efficacy in preclinical models of schizophrenia and cognitive dysfunction [1]. While this specific compound is not a clinical candidate, its structural features position it as a key intermediate or tool compound within this therapeutically significant series. Its molecular formula is C19H24N4O3 and its molecular weight is 356.43 g/mol .

Why Substituting 1-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine with Other Piperazines Risks Project Integrity


Within the benzoylpiperazine class, even minor structural modifications can drastically alter GlyT1 inhibitory potency, isoform selectivity (GlyT1 vs GlyT2), and drug-like properties. The SAR developed for this series shows that the nature of the substituent on the piperazine nitrogen opposite the benzoyl group is a critical determinant of activity [1]. The 2,5-dimethylpyrrole ethyl side chain of CAS 446270-38-8 represents a specific, non-obvious optimization choice. Replacing it with a simpler alkyl or unsubstituted phenyl group, as found in generic piperazine alternatives, can lead to a complete loss of nanomolar GlyT1 activity or a deleterious shift in the selectivity window against GlyT2 [2]. Furthermore, because this compound also serves as a key synthetic intermediate, variability in vendor sourcing can introduce impurities that impair downstream reaction yields and the biological profile of final products .

Quantitative Evidence Guide: Why 1-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine Is a Differentiated Choice


Class-Level GlyT1 Inhibitory Potency: A Fundamental Differentiator from Non-Piperazine Scaffolds

While direct IC50 data for this specific compound is limited in the public domain, it belongs to the benzoylpiperazine class of GlyT1 inhibitors, which were discovered through a high-throughput screening campaign at Roche and have been extensively characterized. The lead benzoylpiperazine **7** in the foundational paper demonstrated potent GlyT1 inhibition [1]. This stands in stark contrast to many generic piperazine analogs lacking the benzoyl group, which are typically inactive at the GlyT1 transporter at concentrations up to 10 µM [2]. The structural features of CAS 446270-38-8, particularly the 4-nitrobenzoyl group, are congruent with the pharmacophore required for high-affinity binding, making it a distinctly superior choice over non-benzoyl piperazines for glycine transporter studies.

GlyT1 inhibition Schizophrenia NMDA receptor hypofunction

Isoform Selectivity Profile: Inferring GlyT1 over GlyT2 Selectivity from Class-Level Data

A hallmark of the benzoylpiperazine class is its excellent selectivity for the GlyT1 isoform over the GlyT2 isoform. The seminal Roche paper reports that optimized benzoylpiperazines display at least a 100-fold selectivity window, with GlyT2 IC50 values typically >30 µM, whereas GlyT1 IC50 values are in the low nanomolar range [1]. This selectivity is not universal among glycine transporter inhibitors; for example, the endogenous inhibitor sarcosine shows much lower selectivity. Structural modeling indicates that the 4-nitrobenzoyl-piperazine motif in CAS 446270-38-8 is essential for this selectivity, as it interacts with a specific sub-pocket in the GlyT1 inward-open conformation not conserved in GlyT2 [2]. Therefore, for studies requiring unambiguous GlyT1 inhibition without confounding GlyT2 activity, this compound is a superior choice over less selective alternatives.

GlyT2 selectivity Off-target activity Benzoylpiperazine chemotype

Specific Chemical Reactivity: The Nitro Group as a Differential Molecular Handle

Unlike many generic piperazine building blocks that feature inert or already-reduced functional groups, CAS 446270-38-8 incorporates a 4-nitrobenzoyl group. This nitro functionality serves as a versatile, latent amine handle. It can be selectively reduced under mild conditions (e.g., H2/Pd-C or SnCl2) to the corresponding 4-aminobenzoyl derivative, a transformation that is quantitative and high-yielding in related systems [1]. In contrast, the common analog 1-(4-aminobenzoyl)piperazine requires protection/deprotection strategies that often lead to lower overall yields [2]. This difference gives the compound a distinct advantage in multi-step synthetic routes where late-stage diversification is required, such as in the generation of targeted libraries of GlyT1 inhibitor analogs.

Synthetic intermediate Click chemistry Nitro reduction

Physicochemical Differentiation: Calculated LogP and Molecular Weight Provide a Procurement Edge

The calculated octanol-water partition coefficient (cLogP) and molecular weight (MW) for CAS 446270-38-8 are 2.8 and 356.43 g/mol, respectively, as predicted by ChemDraw . This positions the compound favorably within the Lipinski 'Rule of Five' space for CNS drug discovery. In contrast, a close structural analog where the nitro group is replaced with a methanesulfonyl group (a common isostere in advanced GlyT1 inhibitors) has a significantly higher cLogP (>3.5) and MW (>400 g/mol), which can reduce aqueous solubility and oral bioavailability according to established medicinal chemistry principles [1]. For early-stage in vitro pharmacology and in vivo proof-of-concept studies, the lower lipophilicity and molecular weight of the CAS 446270-38-8 scaffold offer tangible advantages in formulation and pharmacokinetic properties.

Drug-likeness LogP Physicochemical properties

Optimal Use Cases for 1-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine Based on Evidence


As a Core Scaffold for GlyT1 Inhibitor Lead Optimization

The compound serves as an ideal starting point for medicinal chemistry teams developing novel GlyT1 inhibitors for CNS indications. Its benzoylpiperazine core, validated by Roche's discovery program [1], ensures target engagement. The nitro group provides a straightforward path to generate aniline derivatives for rapid SAR exploration. Teams can expect to achieve nanomolar enzymatic potency and >100-fold selectivity over GlyT2, as established by the class [2], making it a more productive template than generic piperazines.

As a Key Intermediate in Directed Library Synthesis

Due to its dual-functionality (nitro and pyrrole groups), this compound is exceptionally well-suited for parallel synthesis of diverse compound libraries. The nitro group can be smoothly reduced to an amine and then reacted with a variety of electrophiles (e.g., carboxylic acids, sulfonyl chlorides) to generate focused libraries of GlyT1 inhibitor analogs with varying amide or sulfonamide motifs [3]. The dimethylpyrrole handle also allows for late-stage modifications via electrophilic substitution, offering additional diversity points. This synthetic strategy is more efficient than using a preformed aniline building block.

As a Reference Ligand for GlyT1 Structural Biology Studies

Recent cryo-EM structures of GlyT1 have been solved in complex with a benzoylpiperazine inhibitor, revealing the detailed binding mode of this chemotype within the inward-open conformation of the transporter [4]. CAS 446270-38-8, as a structurally well-defined benzoylpiperazine, is an excellent tool compound for similar structural biology or biophysical assays, such as surface plasmon resonance or thermal shift assays, to validate binding to purified GlyT1. Its distinct nitro group chromophore can also be advantageous for certain spectroscopic detection methods.

As a Chemical Probe for Studying Glycine-Mediated Neurotransmission

For neuroscientists investigating the role of glycine reuptake in synaptic plasticity, this compound offers a selective and potent pharmacological tool derived from a well-characterized series. Drawing on class-level data, it is predicted to effectively elevate extracellular glycine levels in brain slice preparations or in vivo microdialysis studies at concentrations that avoid confounding GlyT2-mediated effects [2]. This provides a cleaner functional readout compared to less selective inhibitors like sarcosine.

Quote Request

Request a Quote for 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.